molecular formula C14H14FNO2 B2804295 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1096335-87-3

2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol

Cat. No. B2804295
CAS RN: 1096335-87-3
M. Wt: 247.269
InChI Key: QRIXFCIYCFPAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol is a biochemical compound with the molecular formula C14H14FNO2 and a molecular weight of 247.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluoro and a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an amino-methyl linkage . The exact 3D structure or crystallography data of this compound is not available in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Research has shown the ability of anaerobic consortia to transform phenolic compounds through carboxylation and dehydroxylation, indicating potential applications in environmental bioremediation and synthetic chemistry. Phenols with ortho-substitutions were transformed to meta-substituted benzoic acids, highlighting the reactivity and potential utility of phenolic compounds in synthetic pathways (Bisaillon et al., 1993).

  • The molecular structures of compounds synthesized via Schiff bases reduction route, including those similar to the target compound, emphasize the potential of these compounds as intermediates for the synthesis of azo dyes and dithiocarbamates. This suggests a broad application in dye and pigment chemistry (Ajibade & Andrew, 2021).

Biological Applications and Antioxidant Properties

  • A study on the effect of donor and acceptor groups on the radical scavenging activity of phenol, including derivatives similar to the target compound, shows the potential of these compounds in antioxidant applications. Such compounds could be explored for their utility in mitigating oxidative stress-related conditions (Al‐Sehemi & Irfan, 2017).

Advanced Materials and Sensing

  • Schiff-base molecules, including those derived from phenolic compounds, have been identified as ratiometric fluorescent chemosensors for pH, demonstrating the potential of phenolic derivatives in the development of sensitive and selective probes for environmental and biological sensing applications (Halder, Hazra, & Roy, 2018).

Pharmacological Interests

  • The synthesis and investigation of phenolic derivatives for their inhibitory effects towards various proteins suggest potential applications in drug discovery, particularly for inflammatory, cancer, cholesterol, and microbial targets. This underscores the relevance of such compounds in medicinal chemistry and pharmacology (Nair et al., 2014).

Mechanism of Action

The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol is not specified in the search results. As a biochemical used in proteomics research, it may interact with proteins or other biomolecules in a specific manner, but further details are not available .

properties

IUPAC Name

2-[(3-fluoro-4-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIXFCIYCFPAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.